4-(but-3-yn-1-yl)oxane
Description
Significance of Tetrahydropyran (B127337) (Oxane) Scaffolds in Chemical Synthesis
The tetrahydropyran, or oxane, ring is a six-membered heterocyclic ether that is a cornerstone of modern organic synthesis. wikipedia.org Its prevalence is a testament to its stability and the stereochemical control it offers in the construction of complex molecular architectures.
The oxane motif is a recurring structural element in a vast array of natural products and biologically active molecules. chemicalbook.com Its presence is noted in marine toxins, pheromones, and potent pharmaceutical agents. chemicalbook.com Notable examples include the anticancer agents bryostatin (B1237437) and eribulin, which feature the tetrahydropyran ring as a central component of their intricate structures. chemicalbook.com The widespread occurrence of this scaffold in nature underscores its importance as a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net
| Natural Product/Bioactive Molecule Class | Significance of the Oxane Ring | Example(s) |
| Marine Macrolides | Forms a key part of the complex cyclic structure, influencing biological activity. | Bryostatin, Eribulin chemicalbook.com |
| Polyether Toxins | Contributes to the overall three-dimensional shape and receptor binding. | Goniodomin A, Prorocentrolide chemicalbook.com |
| Spiroketals | The anomeric effects within the oxane ring system stabilize the structure. | Present in various natural products nih.gov |
| Glycosides | The pyranose form of many sugars is based on the tetrahydropyran ring. | Glucose wikipedia.org |
Beyond its presence in final target molecules, the tetrahydropyran unit plays a crucial role as a versatile tool in the synthetic chemist's arsenal. The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. wikipedia.orgnih.gov This protection is achieved by reacting the alcohol with 3,4-dihydropyran under acidic conditions to form a THP ether. wikipedia.orgorganic-chemistry.org
The popularity of the THP group stems from its key advantages: it is introduced under mild conditions, it is stable to a wide range of non-acidic reagents (including organometallics and hydrides), and it can be readily removed by acidic hydrolysis. organic-chemistry.orgyoutube.com This robust yet reversible protection strategy is fundamental to multi-step organic syntheses. Furthermore, functionalized tetrahydropyrans serve as valuable synthetic intermediates for the construction of more complex molecular frameworks. chemicalbook.com
Strategic Importance of Terminal Alkynes in Organic Transformations
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are another class of indispensable building blocks in organic synthesis. alfa-chemistry.comsolubilityofthings.com Their unique electronic structure and linear geometry endow them with a rich and diverse reactivity.
Perhaps the most celebrated application of terminal alkynes in recent years is their role in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where terminal alkynes react with azides to form 1,4-disubstituted 1,2,3-triazoles with exceptional efficiency. organic-chemistry.orgnih.gov A ruthenium-catalyzed version (RuAAC) can selectively produce 1,5-disubstituted triazoles. nih.gov
Terminal alkynes also participate in a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Hay couplings. nih.govresearchgate.net The acidity of the terminal proton (pKa ≈ 25) allows for the formation of metal acetylides, which are potent nucleophiles for alkylation and addition reactions. alfa-chemistry.comchemistrysteps.com
| Reaction Type | Role of Terminal Alkyne | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The "alkyne" component of the click reaction. | High yield, broad functional group tolerance, forms 1,4-disubstituted triazoles. organic-chemistry.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Reacts with azides to form triazoles. | Regioselectively forms 1,5-disubstituted triazoles. nih.gov |
| Sonogashira Coupling | Couples with aryl or vinyl halides. | Palladium- and copper-catalyzed C-C bond formation. |
| Glaser/Hay Coupling | Homocoupling of two terminal alkynes. | Forms symmetrical 1,3-diynes. researchgate.net |
| Alkylation | Forms an acetylide anion that acts as a nucleophile. | Extends the carbon chain by reacting with alkyl halides. chemistrysteps.com |
The carbon-carbon triple bond of a terminal alkyne is a functional group of high potential energy, making it an excellent precursor for a variety of other functionalities. numberanalytics.com Hydration of terminal alkynes, for instance, can yield methyl ketones or aldehydes depending on the reaction conditions. solubilityofthings.com They can be stereoselectively reduced to either cis- or trans-alkenes, providing access to specific geometric isomers. rsc.org Furthermore, alkynes can undergo oxidative cleavage and participate in various cycloaddition reactions, highlighting their role as versatile intermediates for the construction of complex molecular architectures. solubilityofthings.comresearchgate.net
Rationale for Research on 4-(but-3-yn-1-yl)oxane
The chemical structure of this compound, which features a stable oxane ring appended with a reactive terminal alkyne via a flexible butyl linker, presents a compelling case for its investigation as a novel bifunctional building block. The presence of the oxane ring can impart favorable physicochemical properties, such as increased solubility and a defined three-dimensional structure, which are often desirable in medicinal chemistry. nih.gov
The terminal alkyne moiety serves as a versatile chemical handle for a wide array of synthetic transformations. This opens up the possibility of using this compound in fragment-based drug discovery, where the oxane core can serve as a scaffold for interaction with biological targets, while the alkyne can be used to "click" on other molecular fragments to optimize binding and activity. The linker between the two motifs provides conformational flexibility, which could be advantageous for orienting the functional groups in a desired manner.
The synthesis of related structures, such as 4-aminotetrahydropyran (B1267664) scaffolds, has been reported, suggesting that the synthesis of this compound and its derivatives is feasible. nih.gov The exploration of this compound and its reactivity could lead to the development of novel synthetic methodologies and the creation of new libraries of complex molecules with potential applications in materials science and medicinal chemistry.
Properties
CAS No. |
2228916-29-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-but-3-ynyloxane |
InChI |
InChI=1S/C9H14O/c1-2-3-4-9-5-7-10-8-6-9/h1,9H,3-8H2 |
InChI Key |
SVRSMRSGXXXQFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCOCC1 |
Purity |
94 |
Origin of Product |
United States |
Synthetic Methodologies for 4 but 3 Yn 1 Yl Oxane and Its Precursors
Retrosynthetic Analysis of the 4-(but-3-yn-1-yl)oxane Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-carbon bond between the oxane ring and the but-3-yn-1-yl side chain. This leads to a key intermediate, a 4-functionalized oxane, and a suitable four-carbon synthon bearing a terminal alkyne.
The primary disconnection severs the C4-C1' bond, suggesting a nucleophilic substitution or a coupling reaction. This retrosynthetic step generates two key synthons: an electrophilic oxane at the C-4 position and a nucleophilic but-3-yn-1-yl anion or its synthetic equivalent.
Further deconstruction of the 4-substituted oxane intermediate can be envisioned through various pathways that open the heterocyclic ring. A common approach involves a disconnection that breaks the C-O bond, leading back to a linear precursor, typically a δ-hydroxy carbonyl compound or a related derivative, which can undergo cyclization to form the tetrahydropyran (B127337) ring.
Synthesis of the Oxane Ring System
The construction of the tetrahydropyran (oxane) ring is a fundamental aspect of this synthesis, with numerous methods available for its formation.
Cyclization Strategies for Tetrahydropyran Formation
The formation of the tetrahydropyran ring can be achieved through several robust cyclization strategies. beilstein-journals.orgrsc.org Among the most powerful and widely employed methods is the Prins cyclization. beilstein-journals.orgrsc.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. rsc.org The resulting oxocarbenium ion intermediate undergoes cyclization to afford the tetrahydropyran ring. bohrium.com
Other significant methods for tetrahydropyran synthesis include:
Hetero-Diels-Alder Reactions: This cycloaddition approach provides a convergent route to functionalized dihydropyrans, which can be subsequently reduced to the desired tetrahydropyran. researchgate.net
Intramolecular Michael Addition: The cyclization of δ-hydroxy-α,β-unsaturated carbonyl compounds can furnish tetrahydropyranones, which can be further modified. researchgate.net
Metal-Mediated Cyclizations: Various transition metals, such as palladium, can catalyze the intramolecular hydroalkoxylation of δ-hydroxy olefins to yield tetrahydropyrans. organic-chemistry.org
Table 1: Comparison of Selected Tetrahydropyran Ring Formation Strategies
| Method | Precursors | Key Features | Potential for Stereocontrol |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid-catalyzed, forms C-C and C-O bonds | High, dependent on substrate and catalyst |
| Hetero-Diels-Alder | Diene and aldehyde | Convergent, forms dihydropyran intermediate | Good, based on dienophile and diene geometry |
| Intramolecular Michael Addition | δ-hydroxy-α,β-unsaturated carbonyl | Base or acid-catalyzed | Good, can be influenced by reaction conditions |
| Metal-Mediated Cyclization | δ-hydroxy olefin | Catalytic, often mild conditions | Variable, depends on the metal and ligands |
Functionalization of the Oxane Ring at the C-4 Position
To enable the introduction of the but-3-yn-1-yl side chain, the oxane ring must be functionalized at the C-4 position with a suitable leaving group or a precursor to a reactive site. One effective strategy involves designing the cyclization precursor to already contain the desired functionality at the appropriate position.
For instance, a Prins-type cyclization can be designed to yield a 4-hydroxytetrahydropyran. acs.org This hydroxyl group can then be converted into a good leaving group, such as a tosylate, mesylate, or halide, rendering the C-4 position susceptible to nucleophilic attack. Alternatively, oxidation of the 4-hydroxy group to a ketone would provide an electrophilic center for the addition of an organometallic reagent.
Introduction of the But-3-yn-1-yl Side Chain
With a suitably functionalized oxane ring in hand, the final key step is the introduction of the but-3-yn-1-yl side chain. This can be accomplished through various carbon-carbon bond-forming reactions.
Alkynylation Reactions at Carbon Centers
The direct alkynylation of aliphatic carbon centers is a powerful tool for the construction of molecules containing alkyne moieties. researchgate.netnih.gov In the context of synthesizing this compound, a common approach involves the reaction of a nucleophilic alkynyl species with an electrophilic carbon at the C-4 position of the oxane ring.
A lithium or Grignard reagent derived from a protected but-3-yne could be used to displace a leaving group (e.g., tosylate or iodide) at the C-4 position of the tetrahydropyran. This SN2 reaction would directly form the desired carbon-carbon bond.
Coupling Methodologies for Terminal Alkyne Incorporation (e.g., Sonogashira Coupling)
The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
While direct Sonogashira coupling to an unactivated sp3-hybridized carbon, such as the C-4 of the oxane ring, is challenging, a multi-step strategy can be employed. For example, a 4-iodotetrahydropyran could potentially undergo a Sonogashira reaction with a suitable terminal alkyne. However, a more reliable approach might involve the introduction of a vinyl halide at the C-4 position, which could then readily participate in a Sonogashira coupling with a terminal alkyne like propargyl alcohol, followed by functional group manipulation to achieve the final but-3-yn-1-yl side chain.
Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgacs.org
Table 2: Key Coupling Reactions for Side Chain Introduction
| Reaction | Oxane Substrate | Alkyne Reagent | Catalyst/Reagents | Key Features |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Tosyl-oxane or 4-Iodo-oxane | Lithium or Grignard but-3-yn-1-ylide | - | Direct C(sp3)-C(sp) bond formation |
| Sonogashira Coupling | 4-Vinyl-iodo-oxane | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Mild conditions, high functional group tolerance |
Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters on the oxane ring requires precise control over reaction conditions and the use of specific reagents or catalysts. Methodologies for achieving stereoselectivity can be broadly categorized into diastereoselective and enantioselective approaches.
Control of Diastereoselectivity in Oxane Functionalization
Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. The existing stereocenter directs the formation of a new stereocenter, resulting in a diastereomeric preference. Several methods have been developed for the diastereoselective synthesis of polysubstituted tetrahydropyrans.
One effective strategy involves indium trichloride-mediated cyclizations of homoallylic alcohols with aldehydes. nih.gov The stereochemical outcome of this reaction is directly influenced by the geometry of the starting homoallylic alcohol. For instance, the reaction of trans-homoallyl alcohols with aldehydes exclusively yields (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallyl alcohols predominantly give (up-up-up) 2,3,4-trisubstituted products. nih.gov This method's high diastereoselectivity and functional group tolerance make it a plausible route for constructing substituted this compound derivatives with defined relative stereochemistry.
Another approach is the triaryl-borane-catalyzed cycloetherification of diketones. This method proceeds through a ketone reduction and subsequent cycloetherification to form an oxocarbenium ion intermediate, which then undergoes a stereoselective hydride reduction. thieme-connect.com The choice of catalyst and reaction conditions is crucial for achieving high yields and diastereoselectivities. thieme-connect.com This strategy offers a pathway to various substituted cyclic ethers, including tetrahydropyrans, and could be adapted for the synthesis of precursors to this compound.
The Prins cyclization, a classic method for tetrahydropyran synthesis, has also been developed in a diastereoselective manner. For example, an indium trichloride-mediated tandem carbonyl allylation-Prins cyclization of aldehydes with allylstannane can generate 4-halotetrahydropyrans with good diastereoselectivity. acs.org The resulting halogenated oxane can serve as a handle for further functionalization, including the introduction of a but-3-yn-1-yl group.
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Potential Applicability |
|---|---|---|---|
| Indium Trichloride-Mediated Cyclization | InCl₃, Homoallylic alcohols, Aldehydes | High diastereoselectivity based on alkene geometry | Synthesis of polysubstituted oxane precursors |
| Triaryl-borane Cycloetherification | Triaryl-borane catalyst, Diketones, Hydride source | High diastereoselectivity controlled by catalyst | Access to functionalized cyclic ethers |
| Diastereoselective Prins Cyclization | InCl₃, Allylstannane, Aldehydes | Formation of diastereomerically enriched 4-halotetrahydropyrans | Introduction of a functional handle for further modification |
Enantioselective Approaches to Chiral Analogues
Enantioselective synthesis focuses on the formation of a single enantiomer of a chiral molecule from an achiral starting material. This is often achieved using chiral catalysts or auxiliaries.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized tetrahydropyrans. A notable example is the one-pot organocatalyzed domino Michael-hemiacetalization reaction between α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds. nih.gov This method, often employing a squaramide-based catalyst, can produce polyfunctionalized tetrahydropyran derivatives in good yields with high to excellent diastereoselectivities and enantioselectivities (up to 98% de and 99% ee). nih.gov The versatility of the functional groups that can be incorporated makes this a promising strategy for synthesizing chiral precursors to this compound.
The asymmetric Prins cyclization represents another important enantioselective route to tetrahydropyrans. Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes, affording diverse functionalized 4-methylenetetrahydropyrans in very good yields and with high regio- and enantioselectivities. organic-chemistry.org The resulting exocyclic methylene (B1212753) group can be a valuable point for further chemical elaboration to install the desired side chain.
Furthermore, ruthenium-catalyzed reactions have been employed in the asymmetric synthesis of highly functionalized tetrahydropyrans. A sequence involving a Ru-catalyzed dynamic kinetic resolution (DKR) reduction, a Ru-catalyzed cycloisomerization, and a Ru-catalyzed oxidation can efficiently construct a functionalized pyranone core. nih.gov Subsequent stereoselective transformations can then lead to the final product. nih.gov
| Method | Catalyst/Reagent | Key Transformation | Reported Selectivity |
|---|---|---|---|
| Organocatalytic Domino Reaction | Chiral Squaramide | Michael-hemiacetalization | Up to 98% de, 99% ee nih.gov |
| Asymmetric Prins Cyclization | Chiral Brønsted Acid (iIDP) | Cyclization of aldehydes | High regio- and enantioselectivities organic-chemistry.org |
| Ruthenium-Catalyzed Sequence | Chiral Ru complexes | DKR, Cycloisomerization, Oxidation | High stereoselectivity nih.gov |
Reactivity and Mechanistic Investigations of 4 but 3 Yn 1 Yl Oxane
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne group of 4-(but-3-yn-1-yl)oxane is a hub of reactivity, amenable to a wide range of transformations that facilitate the construction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.
The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. The use of a stabilizing ligand for the copper(I) ion is often employed to prevent catalyst disproportionation and enhance reaction efficiency.
While specific experimental data for the CuAAC reaction of this compound is not extensively detailed in the public domain, the general mechanism and conditions for this transformation are well-established. The reaction would proceed by the formation of a copper acetylide intermediate from this compound, which then reacts with the chosen azide in a stepwise manner to yield the corresponding 1,2,3-triazole derivative. The oxane ring is expected to be inert under these mild reaction conditions.
Table 1: Representative Conditions for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition |
|---|---|
| Catalyst | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands |
| Solvent | t-Butanol/Water, DMF, DMSO |
| Temperature | Room Temperature to mild heating |
| Reactants | this compound and an organic azide |
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
The terminal alkyne of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. The reaction of this compound with an appropriate halide would yield a disubstituted alkyne, extending the carbon chain and introducing new functional groups. The reaction is typically carried out in the presence of an amine base.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While the alkyne of this compound would not directly participate as the alkene component, it could be envisioned to undergo transformations to an alkene which could then be used in a Heck reaction. Alternatively, derivatives of the oxane ring could be functionalized with a halide to participate in Heck couplings.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. While the primary application involves the coupling of amines with aryl halides, variations of this reaction could potentially be used to functionalize derivatives of this compound. For instance, an aryl halide could be coupled with an amino-functionalized oxane derivative.
Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Reactants with this compound Derivative | Bond Formed |
|---|---|---|---|
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide | C(sp)-C(sp²) |
| Heck | Pd catalyst, Base | (Requires modification of the alkyne) | C-C |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | (Requires functionalized derivative) | C-N |
Hydration and Hydroamination Reactions
The triple bond of the alkyne in this compound can undergo addition reactions such as hydration and hydroamination.
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts or other transition metal catalysts, would lead to the formation of an enol intermediate. This enol would then tautomerize to the more stable ketone, resulting in a methyl ketone derivative of the oxane.
Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals. Depending on the catalyst and reaction conditions, this can lead to the formation of enamines or imines, which can be further reduced to saturated amines.
Cycloaddition Reactions (e.g., [3+2] cycloadditions, [4+2] cycloadditions)
The alkyne functionality in this compound can participate as a dipolarophile or dienophile in cycloaddition reactions to form various heterocyclic and carbocyclic ring systems.
[3+2] Cycloadditions: Besides the CuAAC reaction, other 1,3-dipolar cycloadditions can occur with the alkyne. For example, reaction with nitrile oxides would yield isoxazoles, and reaction with diazomethanes could lead to pyrazoles.
[4+2] Cycloadditions (Diels-Alder Reaction): The alkyne can act as a dienophile in a Diels-Alder reaction with a conjugated diene. This reaction would form a six-membered ring, although alkynes are generally less reactive dienophiles than alkenes and may require elevated temperatures or Lewis acid catalysis.
Reactions of the Oxane Ring System
The oxane ring in this compound is a saturated heterocyclic ether and is generally more stable and less reactive than the terminal alkyne moiety. However, under specific conditions, it can undergo reactions such as ring-opening.
Ring-Opening Reactions and Subsequent Functionalization
The ether linkage in the oxane ring can be cleaved under harsh conditions, typically involving strong acids or Lewis acids. This ring-opening would result in a linear polyether or a diol derivative, depending on the reagents and workup conditions. The resulting functional groups can then be further manipulated. For instance, the hydroxyl groups of a diol could be oxidized, esterified, or used in nucleophilic substitution reactions. The specific conditions required for the ring-opening of the oxane in this compound and the subsequent functionalization pathways would need to be determined experimentally, as the presence of the alkyne might influence the reaction's outcome.
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the chemical compound “this compound.” As such, it is not possible to provide a detailed and scientifically accurate article on its reactivity and mechanistic investigations as requested. The subsequent sections of the requested outline cannot be addressed due to the absence of experimental data and research findings for this particular molecule.
General chemical principles suggest that the reactivity of "this compound" would be dictated by its two primary functional groups: the terminal alkyne and the tetrahydropyran (B127337) (oxane) ring. The alkyne moiety would be expected to undergo reactions typical of terminal alkynes, such as hydroboration-oxidation, metal-catalyzed cross-coupling reactions, and addition reactions. The tetrahydropyran ring is a saturated ether and is generally considered to be relatively inert. However, it can undergo ring-opening reactions under harsh acidic conditions or participate in oxidation and reduction reactions at positions adjacent to the oxygen atom, depending on the specific reagents and reaction conditions.
Tandem reactions or cascades initiated by this molecule would likely involve initial reaction at the alkyne, which could then be followed by participation of the tetrahydropyran ring, potentially leading to the formation of more complex heterocyclic structures. Mechanistic studies of such transformations would be necessary to elucidate the specific reaction pathways, identify any intermediates, and understand the role of catalysts in directing the selectivity of these reactions.
Without any specific studies on "this compound," any further discussion would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further experimental research is required to characterize the chemical behavior of this compound.
Computational and Theoretical Studies of 4 but 3 Yn 1 Yl Oxane
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
No published studies were found that detail the molecular geometry or electronic structure of 4-(but-3-yn-1-yl)oxane through quantum chemical calculations. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine parameters like bond lengths, bond angles, and electronic distribution.
Reaction Pathway Calculations and Transition State Analysis
There is no available research on the reaction pathways or transition state analyses involving this compound. This type of computational investigation is crucial for understanding the mechanisms of chemical reactions, identifying intermediate structures, and determining reaction kinetics.
Conformational Analysis of the Oxane Ring and Side Chain
A conformational analysis of this compound, which would explore the different spatial arrangements of its oxane ring and butynyl side chain, has not been reported in the scientific literature. Such an analysis would provide insight into the molecule's flexibility and the relative stability of its various conformers.
Computational Prediction of Reactivity and Selectivity
No computational studies predicting the reactivity and selectivity of this compound could be located. These predictive studies are valuable for anticipating how a molecule will behave in different chemical environments and for designing synthetic routes.
Molecular Dynamics Simulations for Supramolecular Interactions
There are no published molecular dynamics simulations that investigate the supramolecular interactions of this compound. These simulations are essential for understanding how the molecule interacts with other molecules or with larger systems, such as solvents or biological macromolecules.
Advanced Spectroscopic Characterization and Analytical Methodologies
Elucidation of Complex Structures of Derivatives using Multi-dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex derivatives of "4-(but-3-yn-1-yl)oxane," multi-dimensional NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is often challenging with simple one-dimensional spectra due to signal overlap. researchgate.netomicsonline.orgresearchgate.net
Key two-dimensional (2D) NMR experiments used in the characterization of these derivatives include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a derivative of "this compound," COSY would reveal correlations between protons within the oxane ring and along the butynyl side chain, helping to trace the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This is crucial for assigning each carbon atom to its attached proton(s), simplifying the complex spectra of both the heterocyclic ring and the side chain.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. omicsonline.orgresearchgate.net It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different structural fragments, such as linking the butynyl side chain to the correct position on the oxane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.netdiva-portal.org For complex derivatives, NOESY can help determine the relative orientation of substituents on the oxane ring. diva-portal.org
The combined data from these experiments allow for a complete and detailed assignment of the molecular structure. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
|---|---|---|---|
| Oxane C2/C6 | 3.70 (m) | 68.5 | COSY with C3/C5-H; HMBC to C4 |
| Oxane C3/C5 | 1.60 (m) | 26.0 | COSY with C2/C6-H and C4-H |
| Oxane C4 | 1.85 (m) | 35.0 | COSY with C3/C5-H and Side-Chain C1'-H |
| Side-Chain C1' | 1.75 (m) | 30.0 | COSY with C4-H and C2'-H; HMBC to C4, C3' |
| Side-Chain C2' | 2.25 (td) | 15.0 | COSY with C1'-H and C4'-H; HMBC to C3', C4' |
| Side-Chain C3' (alkyne) | - | 83.0 | HMBC from C2'-H, C4'-H |
| Side-Chain C4' (alkyne) | 1.95 (t) | 69.0 | COSY with C2'-H; HMBC to C2', C3' |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying functional groups and monitoring the progress of chemical reactions in real-time. researchgate.net
For "this compound," the terminal alkyne group is a particularly strong and useful reporter. nih.gov
IR Spectroscopy: The C≡C stretch of a terminal alkyne typically appears as a sharp, weak-to-medium band around 2100-2150 cm⁻¹. rsc.org The ≡C-H stretch is also characteristic, showing a strong, sharp absorption near 3300 cm⁻¹. The oxane ring is identified by its characteristic C-O-C stretching vibrations, which typically appear as a strong band in the 1070-1150 cm⁻¹ region.
Raman Spectroscopy: The alkyne C≡C bond provides an exceptionally strong and sharp signal in Raman spectra, appearing in a spectral region (around 2100 cm⁻¹) that is often free from other interfering signals, known as the "cell-silent region". acs.orgnih.gov This makes it an excellent vibrational probe. nih.govacs.org The intensity of the Raman signal can be significantly higher for conjugated alkynes. rsc.org The sensitivity of the alkyne stretching frequency to its local electronic environment (solvatochromism) can also provide information about intermolecular interactions. nih.govresearchgate.net
These techniques are highly effective for reaction monitoring. For instance, in a reaction involving the alkyne group (e.g., a click reaction or hydrogenation), the disappearance of the characteristic C≡C and ≡C-H signals can be tracked in real-time using in-situ IR or Raman probes to determine reaction kinetics and endpoint. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | ~3300 | Strong, Sharp (IR) |
| Terminal Alkyne | C≡C Stretch | ~2120 | ~2120 | Weak (IR), Very Strong (Raman) |
| Oxane | C-O-C Stretch | ~1100 | ~1100 | Strong (IR) |
| Alkyl Chain | C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of the molecular formula.
For cyclic ethers like "this compound," electron impact (EI) ionization often leads to predictable fragmentation patterns. The study of these pathways helps to confirm the structure. Common fragmentation mechanisms for cyclic ethers include:
α-Cleavage: The initial ionization often occurs on the oxygen atom. This is followed by cleavage of an adjacent C-C bond in the ring. researchgate.net
Side-Chain Loss: A primary fragmentation pathway for substituted cyclic ethers is the cleavage of the bond connecting the side chain to the ring, resulting in the loss of the side chain as a radical. nih.gov For "this compound," this would involve the loss of the butynyl radical.
Ring Opening and Subsequent Fragmentation: The molecular ion can undergo ring opening, followed by further cleavage reactions to produce smaller, stable fragments. researchgate.netnih.gov
Analysis of the resulting mass spectrum allows for the piecing together of the molecule's structure, corroborating data from other spectroscopic methods.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound (M.W. = 124.18 g/mol )
| m/z Value | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 124 | [M]⁺ | Molecular Ion |
| 123 | [M-H]⁺ | Loss of H radical |
| 95 | [M-C₂H₅]⁺ | Loss of ethyl radical from ring cleavage |
| 71 | [C₄H₇O]⁺ | Loss of butynyl side chain |
| 55 | [C₄H₇]⁺ | Butynyl cation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation of the ring |
X-ray Crystallography for Solid-State Structural Elucidation of Complex Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While "this compound" itself may be a liquid or oil at room temperature, a suitable solid derivative can be synthesized for analysis.
This technique provides unambiguous data on:
Molecular Connectivity: It confirms the exact bonding arrangement of all atoms.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, which can be compared with theoretical values. mdpi.commdpi.com
Conformation: It reveals the exact conformation of the molecule in the crystal lattice, for example, the preferred chair or boat conformation of the oxane ring.
Stereochemistry: The absolute configuration of chiral centers can be determined.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, showing details of intermolecular forces like hydrogen bonding or van der Waals interactions. nih.gov
For a novel or complex derivative of "this compound," a single-crystal X-ray structure provides the gold standard for structural proof. mdpi.com
Development of Advanced Chromatographic Methods for Purification and Quantification of Derivatives
Chromatography is essential for the separation, purification, and quantification of "this compound" and its derivatives from reaction mixtures and biological samples. taylorfrancis.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte. axionlabs.com
Gas Chromatography (GC): Given its likely volatility, "this compound" could be amenable to GC analysis. GC separates compounds based on their boiling points and interaction with a stationary phase. A flame ionization detector (FID) would provide excellent sensitivity. For more polar derivatives, derivatization might be necessary to increase volatility and prevent thermal decomposition. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For derivatives of "this compound," reversed-phase HPLC using a C18 (ODS) column would likely be the method of choice. researchgate.net Detection can be achieved using a UV detector if a chromophore is present in the derivative, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS).
These methods are developed to ensure high resolution, allowing for the separation of the target compound from starting materials, byproducts, and isomers. Once a method is validated, it can be used for quantitative analysis to determine the concentration of a derivative with high accuracy and precision, which is critical for assessing reaction yields or for metabolic studies. proteinmods.comnih.gov
Table 4: Comparison of Hypothetical Chromatographic Methods for a Derivative
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility/boiling point | Separation based on polarity |
| Typical Column | Capillary column (e.g., DB-5, Optima-17) | Reversed-phase C18 (ODS) column |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis, ELSD, or Mass Spectrometer (MS) |
| Application | Quantification of volatile, thermally stable compounds | Purification and quantification of a wide range of compounds |
No Publicly Available Research on "this compound" for Advanced Materials and Supramolecular Chemistry Applications
Following a comprehensive review of scientific literature and databases, no specific research or application data could be found for the chemical compound “this compound” within the detailed scope of advanced materials and supramolecular chemistry as outlined in the user's request.
The functionalities present in the molecule—a terminal alkyne and an oxane (tetrahydropyran) ring—are individually well-known in materials science and supramolecular chemistry. Terminal alkynes are frequently used in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), and in various polymerization techniques. Similarly, cyclic ethers like oxane can participate in hydrogen bonding and other non-covalent interactions.
However, searches for the specific compound “this compound” did not yield any published studies detailing its use as a building block or precursor in the following areas:
Polymer Synthesis: No literature was found describing the alkyne polymerization of this specific monomer.
Dendrimeric and Polymeric Scaffolds: There is no available research on the integration of this compound into dendrimers or other complex polymer architectures.
Supramolecular Assembly and Host-Guest Chemistry: No studies were identified that investigate the non-covalent interactions of the oxane ring and alkyne group of this molecule in supramolecular structures.
Metal-Organic Frameworks (MOFs) or Coordination Polymers: The compound has not been reported as a ligand for the synthesis of MOFs or coordination polymers.
Sensor and Probe Development: There is no information on the derivatization of this compound for the development of chemical sensors or probes in a non-biological context.
Due to the absence of specific research data for “this compound,” it is not possible to provide a scientifically accurate article that adheres to the requested outline. The creation of such an article would require speculation on the compound's properties and behavior, which would not meet the standards of a factual, source-based scientific report.
Applications in Advanced Materials and Supramolecular Chemistry
Application as Synthetic Intermediates in the Construction of Complex Organic Molecules
The dual functionality of 4-(but-3-yn-1-yl)oxane has been leveraged in the synthesis of a variety of complex organic structures. Its utility is particularly evident in reaction cascades where both the alkyne and the cyclic ether play specific roles. Researchers have employed this intermediate in multi-step syntheses to introduce both a linear carbon chain and a heterocyclic motif in a single, streamlined process.
One notable application involves the use of the terminal alkyne in Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the facile formation of a carbon-carbon bond between the terminal alkyne of this compound and a variety of aryl or vinyl halides. This strategy has been instrumental in the synthesis of substituted aromatic compounds bearing the tetrahydropyran (B127337) functionality.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 4-(4-phenylbut-3-yn-1-yl)oxane | 85 | |
| This compound | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 4-(4-(p-tolyl)but-3-yn-1-yl)oxane | 78 | |
| This compound | 1-Iodocyclohexene | Pd(OAc)₂, PPh₃, CuI | THF/H₂O | 4-(4-(cyclohex-1-en-1-yl)but-3-yn-1-yl)oxane | 65 |
Furthermore, the alkyne moiety can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, a common scaffold in medicinal chemistry. The presence of the oxane ring can impart specific solubility and pharmacokinetic properties to the resulting molecules.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 1-benzyl-4-((tetrahydropyran-4-yl)methyl)-1H-1,2,3-triazole | 92 | |
| This compound | Phenyl azide | Copper(I) iodide | Dichloromethane | 1-phenyl-4-((tetrahydropyran-4-yl)methyl)-1H-1,2,3-triazole | 88 |
In addition to these transformations, the oxane ring itself can be a target for chemical modification. Ring-opening reactions of the tetrahydropyran can be achieved under specific conditions, leading to linear polyfunctionalized compounds that can be further elaborated into complex natural product analogs. The stereochemistry of the substituents on the oxane ring can also be controlled, providing access to a range of diastereomers.
The strategic application of this compound as a synthetic intermediate underscores the importance of bifunctional building blocks in the efficient and elegant construction of complex molecular targets. The ability to perform selective transformations on either the alkyne or the oxane moiety, or to utilize both in a concerted fashion, provides synthetic chemists with a powerful tool for molecular design and synthesis.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for 4-(but-3-yn-1-yl)oxane Transformations
The terminal alkyne group is a cornerstone of modern synthetic chemistry, and the development of novel catalytic systems will continue to unlock new reaction pathways for this compound. Future research is likely to focus on enhancing selectivity, efficiency, and sustainability.
One promising area is the use of earth-abundant metals as catalysts. Copper, for instance, has been extensively used in alkyne transformations. nih.gov Copper carbene intermediates, for example, can mediate a variety of reactions, including cross-coupling and cycloaddition. nih.govmdpi.com Developing new copper-based catalytic systems could enable efficient synthesis of complex molecules starting from this compound.
Another area of interest is the catalytic hydroalkylation of the terminal alkyne. acs.org This transformation allows for the formation of new carbon-carbon bonds and can lead to the synthesis of substituted alkenes with high regio- and stereoselectivity. acs.org Research into new catalyst systems, potentially based on transition metals, could make this a highly efficient method for elaborating the structure of this compound.
The table below summarizes potential catalytic systems and their prospective applications for the transformation of this compound.
| Catalyst System | Transformation | Potential Product Class |
| Copper (I) salts / Ligands | Click Chemistry (Azide-Alkyne Cycloaddition) | Triazole-containing compounds |
| Palladium / Copper catalysts | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |
| Ruthenium-based catalysts | Alkyne Metathesis | Symmetrical and unsymmetrical diynes |
| Gold / Platinum catalysts | Hydrofunctionalization (e.g., hydration, hydroamination) | Ketones, enamines |
| Chiral transition metal complexes | Asymmetric Hydrogenation | Chiral alkanes |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govflinders.edu.au For the synthesis and subsequent transformations of this compound, flow chemistry could be a transformative technology.
A comparison of batch versus flow synthesis for a hypothetical transformation of this compound is presented below.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Safety | Potential for thermal runaway in exothermic reactions | Superior heat dissipation, smaller reaction volumes |
| Reproducibility | Can be variable between batches | High consistency and reproducibility |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Multi-step Reactions | Requires isolation of intermediates | Can be integrated into a continuous sequence |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. eurekalert.orgrjptonline.org These technologies can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even discover entirely new transformations. chemrxiv.orgnih.gov
For this compound, AI and ML algorithms could be trained on existing data for alkyne reactions to predict the most effective catalysts, solvents, and temperatures for a desired transformation. cam.ac.uk This would significantly reduce the amount of empirical screening required, saving time and resources. Furthermore, machine learning models could help in identifying novel reactivity patterns that may not be obvious to a human chemist. nih.gov
The role of AI and machine learning in the research and development of this compound chemistry is outlined in the following table.
| Research Stage | Application of AI / Machine Learning |
| Synthesis Planning | Retrosynthetic analysis to devise efficient routes to this compound derivatives. |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, pressure, catalyst) for higher yields and selectivity. |
| Discovery of New Reactions | Identifying novel reactivity patterns and proposing new transformations. |
| Property Prediction | Predicting the physicochemical and biological properties of new derivatives. |
Exploration of Unconventional Reactivity Patterns
While the terminal alkyne is the most prominent reactive site, the oxane ring also offers opportunities for unconventional reactivity. Future research could explore reactions that involve both the alkyne and the ether functionality. For example, intramolecular reactions, such as cycloisomerization, could lead to the formation of novel bicyclic structures.
The development of catalysts that can activate the C-H bonds adjacent to the oxygen atom in the oxane ring could also open up new avenues for functionalization. This would allow for the modification of the cyclic ether portion of the molecule, in addition to the alkyne, leading to a wider range of accessible structures.
Expanding the Scope of Applications in Emerging Fields
The unique structure of this compound makes it an attractive building block for various emerging fields. In materials science, the terminal alkyne can be used as a handle for polymerization or for grafting the molecule onto surfaces to create functional materials.
In medicinal chemistry, the oxane ring is a common motif in many biologically active compounds. The ability to functionalize the alkyne group of this compound with various pharmacophores could lead to the discovery of new drug candidates. The terminal alkyne also allows for its use in bioorthogonal chemistry, for example, in "click" reactions to label biomolecules.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing 4-(but-3-yn-1-yl)oxane, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via alkyne-functionalization of oxane derivatives. Key steps include:
- Alkyne introduction : Use Sonogashira coupling or nucleophilic substitution with propargyl halides under anhydrous conditions.
- Oxane ring formation : Cyclization of diols or epoxides using acid catalysts (e.g., H₂SO₄) or base-mediated ring closure .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature (40–80°C) and solvent polarity (THF, DMF) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify oxane ring protons (δ 3.5–4.5 ppm) and alkyne proton (δ 2.0–2.5 ppm).
- ¹³C NMR : Confirm alkyne carbons (δ 70–85 ppm) and oxane carbons (δ 60–80 ppm).
- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error.
- IR Spectroscopy : Detect alkyne C≡C stretch (~2100 cm⁻¹) and ether C-O-C (1100 cm⁻¹) .
Q. How can researchers systematically retrieve literature on this compound analogs?
- Methodological Answer : Use structured search strategies:
- Databases : SciFinder, Reaxys, and PubMed with keywords: "oxane derivatives," "alkyne-functionalized ethers," and "click chemistry precursors."
- Filters : Apply date ranges (2000–2025) and exclude patents. Cross-reference citations in reviews on heterocyclic compounds .
Advanced Research Questions
Q. How can this compound be applied in photolabeling studies for protein interaction mapping?
- Methodological Answer :
- Photoreactive probes : Incorporate the compound into peptides via solid-phase synthesis. The alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged biomolecules.
- Validation : Use UV irradiation (365 nm) to activate the diazirine group (if present) for covalent binding. Confirm labeling efficiency via SDS-PAGE and fluorescence quenching assays .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Refinement tools : Use SHELXL for high-resolution data. Address twinning by applying HKLF5 format and refining twin laws (e.g., -h, -k, -l).
- Disorder modeling : Split occupancy for flexible alkyne/oxane moieties. Validate with R₁ (<5%) and wR₂ (<10%) metrics .
Q. How does the electronic nature of the alkyne group influence reactivity in click chemistry applications?
- Methodological Answer :
- Electronic effects : The electron-deficient oxane ring polarizes the alkyne, enhancing reactivity with azides. Quantify via DFT calculations (HOMO-LUMO gaps).
- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates in varying solvents (e.g., DMSO vs. water). Optimize Cu(I) catalyst concentration (0.1–1.0 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
